

Application Note: Spectroscopic Characterization of Ethyl 2-cyano-3-ethylpent-2-enoate

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Compound of Interest

Compound Name:	<i>Ethyl 2-cyano-3-ethylpent-2-enoate</i>
CAS No.:	868-04-2
Cat. No.:	B124075

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Introduction: The Significance of Spectroscopic Analysis

Ethyl 2-cyano-3-ethylpent-2-enoate is a multifunctional organic compound belonging to the class of α,β -unsaturated cyanoacrylates. These molecules are of significant interest in organic synthesis, polymer science, and medicinal chemistry due to the versatile reactivity imparted by the electron-withdrawing cyano and ester groups conjugated with a carbon-carbon double bond. Accurate structural elucidation and purity assessment are paramount for its application in research and development. This application note provides a comprehensive guide to the characterization of **ethyl 2-cyano-3-ethylpent-2-enoate** using ^1H NMR, ^{13}C NMR, and IR spectroscopy. The protocols and data analysis presented herein are designed to be a self-validating system, ensuring researchers can confidently verify the structure and purity of their synthesized compound. While direct spectral data for this specific molecule is not widely published, this guide will leverage data from structurally similar compounds to provide a robust predictive analysis.

Molecular Structure and Predicted Spectroscopic Features

The structure of **ethyl 2-cyano-3-ethylpent-2-enoate**, with the IUPAC name ethyl (E)-2-cyano-3-ethylpent-2-enoate, is characterized by a central C=C double bond. The molecule can exist as E/Z isomers, though the E isomer is generally more stable due to reduced steric hindrance. The presence of various functional groups, including a nitrile (-C≡N), an ester (-COOEt), and alkyl chains, gives rise to a unique spectroscopic fingerprint.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Experimental Choices: The choice of deuterated chloroform (CDCl₃) as the solvent is based on its excellent solubilizing properties for a wide range of organic compounds and its well-characterized residual solvent peak, which can be used as an internal reference. A sample concentration of approximately 10-20 mg/mL is optimal for obtaining a good signal-to-noise ratio in a reasonable acquisition time.

Protocol for NMR Sample Preparation and Data Acquisition:

- Sample Preparation:
 - Accurately weigh approximately 10-20 mg of **ethyl 2-cyano-3-ethylpent-2-enoate**.
 - Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.
 - Transfer the solution to a standard 5 mm NMR tube.
- Instrument Parameters (¹H NMR):
 - Spectrometer: 400 MHz or higher
 - Pulse Program: Standard single pulse
 - Acquisition Time: 2-4 seconds

- Relaxation Delay: 1-2 seconds
- Number of Scans: 8-16
- Reference: Tetramethylsilane (TMS) at 0.00 ppm or the residual CHCl₃ peak at 7.26 ppm.
- Instrument Parameters (¹³C NMR):
 - Spectrometer: 100 MHz or higher
 - Pulse Program: Proton-decoupled
 - Acquisition Time: 1-2 seconds
 - Relaxation Delay: 2-5 seconds
 - Number of Scans: 1024-4096 (or as needed for adequate signal-to-noise)
 - Reference: CDCl₃ triplet at 77.16 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality of Experimental Choices: For a liquid sample like **ethyl 2-cyano-3-ethylpent-2-enoate**, the neat liquid film method using salt plates is a straightforward and common technique that avoids solvent interference.[1] Attenuated Total Reflectance (ATR) is an alternative that requires minimal sample preparation.[2]

Protocol for FTIR Data Acquisition (Neat Liquid Film):

- Sample Preparation:
 - Place a single drop of the neat liquid sample onto the surface of a clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plate.[1]
 - Carefully place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.[1]
- Instrument Parameters:

- Spectrometer: FTIR spectrometer
- Scan Range: 4000-400 cm^{-1}
- Resolution: 4 cm^{-1}
- Number of Scans: 16-32
- Background: A background spectrum of the clean, empty sample compartment should be acquired before running the sample.

Spectroscopic Data Analysis and Interpretation

^1H NMR Spectroscopy: Proton Environment Analysis

The ^1H NMR spectrum will provide information on the number of different types of protons and their neighboring environments. Based on the structure of **ethyl 2-cyano-3-ethylpent-2-enoate** and data from analogous compounds, the following proton signals are predicted:

Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)
-O-CH ₂ -CH ₃	~ 1.35	triplet	3H	~ 7.1
-CH ₂ -CH ₃ (on C=C)	~ 1.20	triplet	3H	~ 7.5
-CH(CH ₃) ₂	~ 1.15	triplet	6H	~ 7.0
-CH ₂ -CH ₃ (on C=C)	~ 2.65	quartet	2H	~ 7.5
-O-CH ₂ -CH ₃	~ 4.30	quartet	2H	~ 7.1

Interpretation:

- The quartet at approximately 4.30 ppm is characteristic of the methylene protons of the ethyl ester group, deshielded by the adjacent oxygen atom.

- The quartet around 2.65 ppm is assigned to the methylene protons of the ethyl group directly attached to the double bond.
- The overlapping triplets around 1.15-1.35 ppm correspond to the methyl protons of the two ethyl groups.

¹³C NMR Spectroscopy: Carbon Skeleton Elucidation

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom in the molecule.

Assignment	Predicted Chemical Shift (δ, ppm)
-O-CH ₂ -CH ₃	~ 14.0
-CH ₂ -CH ₃ (on C=C)	~ 13.5
-CH(CH ₃) ₂	~ 12.5
-O-CH ₂ -CH ₃	~ 62.0
-CH ₂ -CH ₃ (on C=C)	~ 30.0
C=C(CN)COOEt	~ 105.0
-C≡N	~ 116.0
-C=O	~ 162.0
C=C(Et) ₂	~ 170.0

Interpretation:

- The peak at approximately 162.0 ppm is characteristic of the ester carbonyl carbon.
- The signals around 170.0 ppm and 105.0 ppm are assigned to the quaternary carbons of the C=C double bond.
- The nitrile carbon will appear around 116.0 ppm.

- The remaining peaks in the upfield region correspond to the sp^3 hybridized carbons of the ethyl groups.

IR Spectroscopy: Functional Group Identification

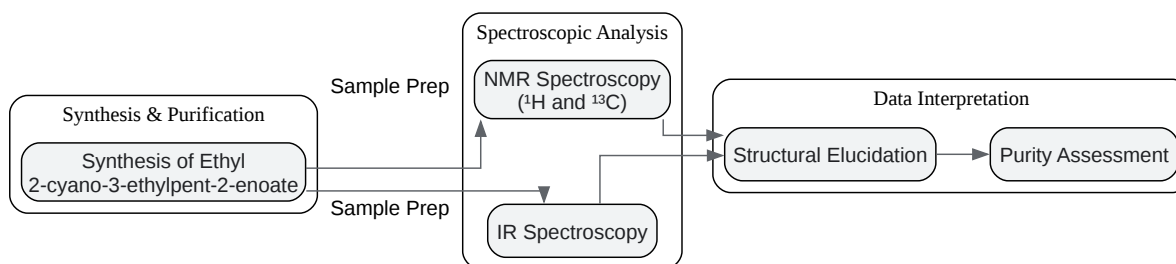
The IR spectrum is crucial for identifying the key functional groups present in the molecule.

Vibrational Mode	Predicted Absorption Frequency (cm^{-1})	Intensity
C-H stretch (sp^3)	2980-2850	Medium-Strong
C≡N stretch	2230-2210	Medium, Sharp
C=O stretch (ester)	1730-1715	Strong, Sharp
C=C stretch	1640-1620	Medium
C-O stretch (ester)	1300-1000	Strong

Interpretation:

- A sharp, medium intensity peak around 2220 cm^{-1} is a clear indication of the nitrile group.[3]
- The strong, sharp absorption in the $1730\text{-}1715\text{ cm}^{-1}$ region is characteristic of the conjugated ester carbonyl group.[4]
- The presence of a C=C double bond will be confirmed by a medium intensity peak in the $1640\text{-}1620\text{ cm}^{-1}$ region.
- The strong C-O stretching vibrations of the ester will be observed in the $1300\text{-}1000\text{ cm}^{-1}$ range.[4]

Visualization of Workflow and Structure



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Caption: Workflow for the synthesis and spectroscopic characterization of **ethyl 2-cyano-3-ethylpent-2-enoate**.

Caption: Molecular structure of **ethyl 2-cyano-3-ethylpent-2-enoate**.

Conclusion

The combined application of ^1H NMR, ^{13}C NMR, and IR spectroscopy provides a powerful and comprehensive methodology for the unambiguous characterization of **ethyl 2-cyano-3-ethylpent-2-enoate**. By following the detailed protocols and utilizing the predictive spectral data provided in this application note, researchers and drug development professionals can confidently verify the structure and purity of this important synthetic intermediate. The cross-validation of data from these orthogonal techniques ensures the scientific integrity of the characterization process.

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